5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid
Description
5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a methyl group at position 2 and a carboxylic acid moiety at position 4. The unique substitution at position 5 includes a benzoylcarbamothioylamino group, which combines a benzoyl fragment with a thiourea linkage.
Properties
CAS No. |
7496-39-1 |
|---|---|
Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
5-(benzoylcarbamothioylamino)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N4O3S/c1-8-15-7-10(11(16-8)13(20)21)17-14(22)18-12(19)9-5-3-2-4-6-9/h2-7H,1H3,(H,20,21)(H2,17,18,19,22) |
InChI Key |
BJQBDTADRKLQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with benzoyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in metabolic pathways by binding to their active sites. This binding can lead to the inhibition of enzyme activity, resulting in the disruption of metabolic processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Based Analogues
Pyrimidine derivatives with modifications at positions 2, 4, and 5 are well-documented. Key comparisons include:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
*Similarity indices are calculated based on structural overlap (where available) .
Key Observations:
Thiourea-Containing Analogues
The benzoylcarbamothioyl group is a critical feature. A co-crystal study of 2-[(Benzoylcarbamothioyl)Amino]Propanoic acid () revealed:
Carboxylic Acid Derivatives
The 4-carboxylic acid group is conserved across many analogues (Table 1). Comparisons include:
Research Findings and Implications
- Crystallography : The thiourea group in the target compound may facilitate co-crystal formation, as demonstrated in , which could aid in drug formulation or structural analysis .
- Drug Design : The pyrimidine core aligns with BACE-1 inhibitor scaffolds (), though substituent variations significantly alter target specificity and potency .
Biological Activity
5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight : 226.27 g/mol
Chemical Class : Pyrimidine derivative
Antibacterial Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. A study evaluated various synthesized pyrimidine derivatives, including those similar to this compound, against several bacterial strains. The results indicated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains.
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | S. typhi | 15 | 50 |
| B. subtilis | 18 | 40 | |
| E. coli | 10 | 100 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibition studies revealed that derivatives showed significant AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| This compound | 25 ± 0.5 | 15 ± 0.3 |
| Reference Compound (Thiourea) | 21 ± 0.15 | - |
Binding Interactions
Fluorescence quenching studies have been conducted to investigate the binding interactions of the compound with bovine serum albumin (BSA). These studies are essential for understanding the pharmacokinetics and bioavailability of the compound in biological systems.
Table 3: BSA Binding Constants
| Compound | Binding Constant (K) |
|---|---|
| This compound |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of similar pyrimidine derivatives showing promising antibacterial activities against multiple strains, indicating the potential utility of these compounds in treating bacterial infections .
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory activities of various synthesized compounds, demonstrating that modifications in the pyrimidine structure could enhance AChE and urease inhibition, suggesting pathways for drug development targeting neurodegenerative diseases .
- Pharmacological Profiles : Studies have also examined the pharmacological profiles of related compounds, suggesting that structural modifications can lead to improved efficacy and selectivity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
